8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Description
8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C21H26FN5O3 and its molecular weight is 415.469. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that compounds with similar structures often interact with various enzymes and receptors in the body .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including those involved in inflammation, cell proliferation, and neurotransmission .
Pharmacokinetics
It’s worth noting that the presence of a mannich side chain, as seen in similar compounds, can increase the solubility and hence the bioavailability of the drug molecule .
Result of Action
Based on its structural similarity to other compounds, it may have potential anti-inflammatory, anti-proliferative, and neuroprotective effects .
Properties
IUPAC Name |
8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN5O3/c1-13-9-26(10-14(2)30-13)12-17-23-19-18(20(28)25(4)21(29)24(19)3)27(17)11-15-5-7-16(22)8-6-15/h5-8,13-14H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKNMMMQFFJDSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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